molecular formula C17H18N2O2 B6415893 4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% CAS No. 1261936-81-5

4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%

Cat. No. B6415893
CAS RN: 1261936-81-5
M. Wt: 282.34 g/mol
InChI Key: NZOKRXXLJNXLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine (4H2PPCP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a synthetic compound with a molecular weight of 189.25 g/mol, and is composed of a hydrogen atom, two carbon atoms, one nitrogen atom, four oxygen atoms, and four piperidine-1-carbonyl groups. 4H2PPCP has a melting point of 127-128°C and is soluble in water.

Scientific Research Applications

4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug delivery, and the development of novel pharmaceutical compounds. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the transmission of signals between neurons. It has also been used to study the release of drugs from polymeric matrices, and in the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of acetylcholinesterase, which is an enzyme involved in the transmission of signals between neurons. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine and thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% are not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of signals between neurons. This inhibition has been shown to result in increased levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive performance.

Advantages and Limitations for Lab Experiments

The use of 4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects on acetylcholinesterase have been well studied. Additionally, it is relatively inexpensive compared to other compounds used in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not very stable in water, and its effects on other enzymes and physiological processes are not well understood.

Future Directions

The use of 4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in scientific research has the potential to open up a number of new avenues of investigation. Future research could focus on the effects of 4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% on other enzymes and physiological processes, as well as its potential applications in drug delivery and the development of novel pharmaceutical compounds. Additionally, further research could focus on the synthesis of 4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% analogs with improved stability and/or potency. Finally, further research could focus on the development of new methods for the synthesis of 4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%.

Synthesis Methods

4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can be synthesized by a variety of methods, including the condensation of 4-hydroxy-2-pyridinecarboxaldehyde and 4-(piperidine-1-carbonyl)benzaldehyde. This reaction proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product. Other methods of synthesis include the reaction of 4-hydroxy-2-pyridinecarboxaldehyde with 4-(piperidine-1-carbonyl)benzyl bromide, and the reaction of 4-hydroxy-2-pyridinecarboxaldehyde with 4-(piperidine-1-carbonyl)benzyl chloride.

properties

IUPAC Name

2-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-15-8-9-18-16(12-15)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKRXXLJNXLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=O)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692793
Record name 2-[4-(Piperidine-1-carbonyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine

CAS RN

1261936-81-5
Record name 2-[4-(Piperidine-1-carbonyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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